molecular formula C19H37NO4 B1673262 Dihydroxyisopropyl capryloylcaprylamide CAS No. 756875-51-1

Dihydroxyisopropyl capryloylcaprylamide

Cat. No. B1673262
M. Wt: 343.5 g/mol
InChI Key: CGYVFCHCRBGGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxyisopropyl capryloylcaprylamide is a chemical compound with the molecular formula C19H37NO4 . It is also known by other names such as K6PC-5, N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide .


Synthesis Analysis

The synthesis of Dihydroxyisopropyl capryloylcaprylamide involves several components. The “hydroxy” generally refers to a hydroxy (hydroxyl) group -OH, which is the functional group of alcohols. The “isopropyl” mostly refers to iso-propanol (2-propanol, i-propanol) as an alcoholic component or generally a branched saturated hydrocarbon residue with 3 carbon atoms . The name component “capryloyl” means that the ingredient contains, as a fatty acid component, amongst others, caprylic acid (octanoic acid), mostly introduced via an acylation reaction .


Molecular Structure Analysis

The molecular structure of Dihydroxyisopropyl capryloylcaprylamide can be represented by the InChI string: InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24) . The Canonical SMILES representation is: CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO .


Physical And Chemical Properties Analysis

Dihydroxyisopropyl capryloylcaprylamide has a molecular weight of 343.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 16 . Its Exact Mass and Monoisotopic Mass are 343.27225866 g/mol . Its Topological Polar Surface Area is 86.6 Ų .

Scientific Research Applications

Biological Cell Detachment and Tissue Engineering

PNIPAM substrates have been utilized for the nondestructive release of biological cells and proteins. This application is particularly valuable in cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids. These substrates offer a novel approach to studying the extracellular matrix (ECM), bioadhesion, bioadsorption, and the manipulation or deformation of individual cells (Cooperstein & Canavan, 2010).

Drug Delivery Systems

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been extensively investigated for its potential in drug delivery applications. The controlled polymerization of NIPAM demonstrates the possibility of creating tailored polymers for specific drug delivery mechanisms, highlighting the controlled release and targeted delivery of therapeutic agents (Convertine et al., 2004).

Capillary Isoelectric Focusing

Cross-linked polyacrylamide coatings have been developed for capillary isoelectric focusing, improving the separation and analysis of proteins. This advancement enhances the robustness and stability of the separation process, making it more reliable for laboratory applications (Gao & Liu, 2004).

Stimuli-Responsive Hydrogels for Biomedical Applications

Poly(vinyl caprolactam) (PNVCL) gels, similar to PNIPAM, exhibit temperature and pH sensitivity, making them suitable for various biomedical applications, including drug delivery. Their assumed lower toxicity compared to PNIPAM opens up new avenues for creating responsive and safe biomedical devices (Rao, Rao, & Ha, 2016).

properties

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVFCHCRBGGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997113
Record name N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxyisopropyl capryloylcaprylamide

CAS RN

756875-51-1
Record name Dihydroxyisopropyl capryloylcaprylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756875511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROXYISOPROPYL CAPRYLOYLCAPRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UO46U4GM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxyisopropyl capryloylcaprylamide
Reactant of Route 2
Dihydroxyisopropyl capryloylcaprylamide
Reactant of Route 3
Dihydroxyisopropyl capryloylcaprylamide
Reactant of Route 4
Dihydroxyisopropyl capryloylcaprylamide
Reactant of Route 5
Dihydroxyisopropyl capryloylcaprylamide
Reactant of Route 6
Dihydroxyisopropyl capryloylcaprylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.